Acid Yellow 99

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

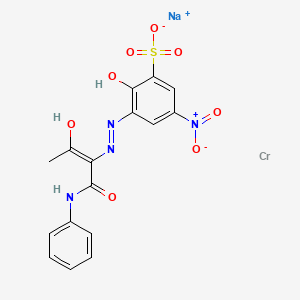

Acid Yellow 99, also known as C.I. This compound, is an anionic dye commonly used in various industrial applications. It is known for its bright yellow color and is often utilized in textile dyeing, paper coloring, and as a biological stain. The compound has the molecular formula C16H15CrN4NaO8S and a molecular weight of 496.35 g/mol .

Mechanism of Action

Target of Action

The primary target of Acid Yellow 99 is organic matter, particularly agricultural waste such as mango leaf powder (MLP) and coconut shell pith . These materials serve as adsorbents for the dye, playing a crucial role in its removal from wastewater .

Mode of Action

this compound interacts with its targets through electrostatic and complexing reactions . The dye forms a monolayer on the surface of the adsorbent, adhering to it through these reactions .

Biochemical Pathways

It’s known that the dye’s interaction with its targets involves the major contribution of hydroxyl groups, which facilitate effective dye decolorization through complexation and electrostatic interactions .

Pharmacokinetics

Optimum dye adsorption occurs at pH 2.5, and the process is swift, completed within approximately 160 minutes .

Result of Action

The primary result of this compound’s action is the decolorization of wastewater. The dye is effectively adsorbed by the biomass, resulting in the removal of the dye from the water . This process is crucial in combating water pollution caused by the discharge of dyed effluents into water bodies .

Action Environment

The efficacy of this compound’s action is influenced by several environmental factors. The pH of the environment significantly impacts dye adsorption, with optimum adsorption occurring at pH 2.5 . Interestingly, the temperature has no significant effect on the process . Additionally, the presence of NaCl in the environment exerts minimal hindrance to dye adsorption .

Biochemical Analysis

Biochemical Properties

Acid Yellow 99 plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its ability to be adsorbed by mango leaf powder, an eco-friendly and cost-effective adsorbent . The process involves complexation and electrostatic interactions, primarily involving hydroxyl groups .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Acid Yellow 99 is synthesized through a series of chemical reactions. The primary synthetic route involves the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, followed by coupling with 3-oxo-N-phenylbutanamide. The resulting product is then converted into a chrome complex . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Acid Yellow 99 undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: this compound can be reduced using reducing agents, resulting in the cleavage of the azo bond and formation of amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions

Scientific Research Applications

Acid Yellow 99 has a wide range of scientific research applications:

Biology: The dye is employed as a biological stain to highlight specific structures in biological tissues.

Medicine: Research has explored its potential use in medical diagnostics and therapeutic applications.

Comparison with Similar Compounds

Acid Yellow 99 can be compared with other similar azo dyes, such as Acid Yellow 17, Acid Yellow 23, and Acid Yellow 36. While these dyes share similar structural features and applications, this compound is unique due to its specific chromophore structure and the presence of a chromium complex, which enhances its stability and colorfastness .

Properties

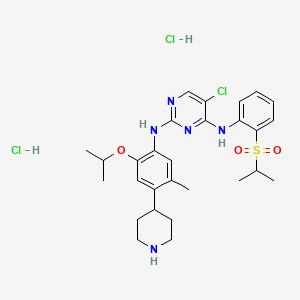

CAS No. |

10343-58-5 |

|---|---|

Molecular Formula |

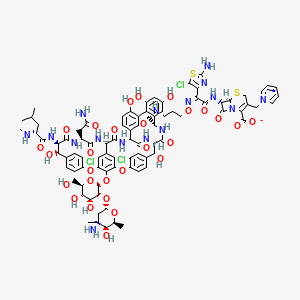

C16H13CrN4NaO8S |

Molecular Weight |

496.3 g/mol |

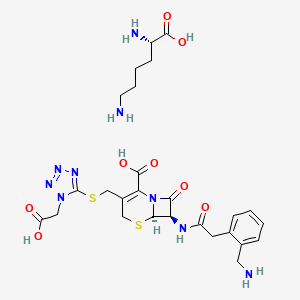

IUPAC Name |

sodium;3-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate;chromium |

InChI |

InChI=1S/C16H14N4O8S.Cr.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);;/q;;+1/p-1 |

InChI Key |

BFWYEBUNFYVNAT-UHFFFAOYSA-M |

SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C.I. 13900; EINECS 233-748-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.